molecular formula C20H15N3O5S B2832001 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 892857-79-3

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2832001
CAS No.: 892857-79-3
M. Wt: 409.42
InChI Key: XQWBWGBMZOPHQL-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
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Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety linked to a dioxin and a pyrrolidine derivative. Its molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S with a molecular weight of approximately 397.5 g/mol. The structural diversity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. A study highlighted that benzothiazole derivatives demonstrated substantial antitubercular activity with minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid and rifampicin .

Anticancer Potential
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds containing similar functional groups were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated moderate to strong antiproliferative effects, suggesting that these compounds might inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific targets within cells. For instance:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : The compound may also interact with DNA or RNA structures within cells, disrupting replication and transcription processes.

Case Studies

StudyFindings
Sarkar et al. (2018) Reported significant antitubercular activity for benzothiazole derivatives with MIC values comparable to standard treatments.
MDPI Research (2022) Identified anticancer properties in similar compounds against various cell lines with moderate efficacy.
PubChem Data Compounds structurally related to the target compound exhibit broad-spectrum biological activities including antibacterial and anticancer effects.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c24-17-5-6-18(25)23(17)12-3-1-11(2-4-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-8-7-27-14/h1-4,9-10H,5-8H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWBWGBMZOPHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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